3,3-Dimethyl-2,3-dihydropyran-4-one

Übersicht

Beschreibung

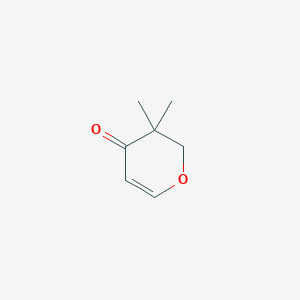

“3,3-Dimethyl-2,3-dihydropyran-4-one” is a chemical compound . It is a derivative of 2H-Pyran, which is a heterocyclic compound with the formula C5H8O . The six-membered C5O ring has the unsaturation adjacent to oxygen .

Synthesis Analysis

The synthesis of “this compound” involves complex reactions. In one study, the formation of a similar compound, dihydropyrano [2,3-c]pyrazoles, was achieved using nano-eggshell/Ti (IV) as a catalyst . The reaction involved aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate .Molecular Structure Analysis

The molecular structure of “this compound” is complex. It is a derivative of 2H-Pyran, which is a heterocyclic compound with the formula C5H8O . The six-membered C5O ring has the unsaturation adjacent to oxygen .Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex. In one study, the formation of a similar compound, dihydropyrano [2,3-c]pyrazoles, was achieved using nano-eggshell/Ti (IV) as a catalyst . The reaction involved aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate .Wissenschaftliche Forschungsanwendungen

Photocyclodimerization Studies : Research by Schmidt, Kopf, and Margaretha (2006) showed that on irradiation in benzene solution, dihydropyranone undergoes predominant formation of the cis-anti-cis HH-dimer, with smaller amounts of another dimer where one of the six-membered rings is trans-fused to the cyclobutane ring. This study is significant in understanding the behavior of dihydropyrans under light exposure (Schmidt, Kopf, & Margaretha, 2006).

Photocycloaddition Reactions : Margaretha et al. (2007) found that 2,3-Dihydro-2,2-dimethyl-4H-thiopyran-4-one undergoes specific photocycloaddition reactions. This compound reacted with 2-chloroacrylonitrile and ethylidenemalononitrile in a regio- and stereospecific manner, which is crucial for understanding its chemical reactivity under light (Margaretha et al., 2007).

Catalysis in Organic Synthesis : Wang et al. (2015) demonstrated the use of a novel poly (ethylene glycol) grafted N,N-dimethylaminopyridine functionalized dicationic ionic liquid as a recyclable catalyst for the synthesis of 3,4-dihydropyrano[3,2-c]chromene derivatives. This highlights the potential of 3,3-Dimethyl-2,3-dihydropyran-4-one in facilitating catalytic organic synthesis processes (Wang et al., 2015).

Stereochemistry in Photodimerization : Yates and Macgregor (1973) explored the regiospecific and stereoselective formation of photodimers from ultraviolet irradiation of dihydropyrans. The study of these photodimers aids in understanding the stereochemistry involved in the photodimerization process (Yates & Macgregor, 1973).

Synthesis and Photochromic Properties : Sawada et al. (2015) synthesized 2,7-Di-tert-butyl-10b,10c-dimethyl-pyrazino[2,3-e]dihydropyrene and studied its photochromic properties. The research indicated potential applications in molecular devices due to the compound's photoswitchable circular dichroism properties (Sawada et al., 2015).

Wirkmechanismus

Target of Action

Similar compounds like 2,3-dihydropyran are known to be used as protecting groups for alcohols . They prevent alcohols from undergoing a variety of reactions .

Mode of Action

It’s worth noting that 2,3-dihydropyran, a related compound, reacts with alcohol to form a thp ether, thereby protecting the alcohol from various reactions . The alcohol can later be restored by acidic hydrolysis .

Biochemical Pathways

It’s known that 2,3-dihydropyran is used in the synthesis of potent and selective myeloperoxidase inhibitors, which are useful as antimicrobial oxidants .

Result of Action

It’s known that related compounds like 2,3-dihydropyran are used in the synthesis of potent and selective myeloperoxidase inhibitors, which are useful as antimicrobial oxidants .

Action Environment

It’s known that the reaction conditions for related compounds involve the use of specific catalysts and solvents .

Eigenschaften

IUPAC Name |

3,3-dimethyl-2H-pyran-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-7(2)5-9-4-3-6(7)8/h3-4H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGGDKAQMCPVWJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC=CC1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.